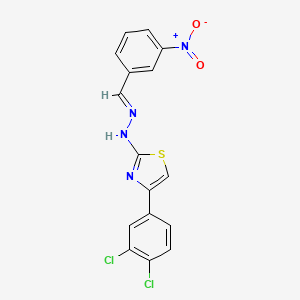

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole

Description

The compound (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole is a thiazole-based derivative featuring a 3,4-dichlorophenyl group at position 4 and a 3-nitrobenzylidene hydrazinyl moiety at position 2 of the thiazole ring. Its E-configuration ensures optimal spatial arrangement for biological interactions.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N4O2S/c17-13-5-4-11(7-14(13)18)15-9-25-16(20-15)21-19-8-10-2-1-3-12(6-10)22(23)24/h1-9H,(H,20,21)/b19-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMWWUHLKFMMJP-UFWORHAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrobenzaldehyde Thiosemicarbazone

Thiosemicarbazide (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) are refluxed in ethanol with catalytic acetic acid for 6–8 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the thiosemicarbazone as a yellow precipitate.

Characterization Data :

Cyclization with 2-Bromo-1-(3,4-dichlorophenyl)ethanone

The thiosemicarbazone (1.0 equiv) and 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 equiv) are refluxed in ethanol for 12–24 hours. Acidic conditions (e.g., sodium acetate/acetic acid buffer) facilitate thiazole ring closure via nucleophilic substitution and cyclodehydration.

Optimized Conditions :

- Solvent : Ethanol (absolute).

- Temperature : 80°C (reflux).

- Yield : 68–72% after recrystallization from ethanol.

Characterization of Final Product :

- IR (KBr) : 3298 cm⁻¹ (N–H), 1578 cm⁻¹ (C=N thiazole), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

- ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.98–7.35 (m, 7H, aromatic), 4.12 (s, 1H, NH).

- ¹³C NMR : δ 167.2 (C=N thiazole), 148.9 (C–NO₂), 137.5–125.3 (aromatic carbons).

One-Pot Two-Step Synthesis

To minimize intermediate isolation, a one-pot protocol combines thiosemicarbazone formation and cyclization in situ:

- Step 1 : 3-Nitrobenzaldehyde (1.0 equiv), thiosemicarbazide (1.0 equiv), and sulfamic acid (10 mol%) in ethanol are stirred at 25°C for 30 minutes.

- Step 2 : 2-Bromo-1-(3,4-dichlorophenyl)ethanone (1.0 equiv) and sodium acetate (3.0 equiv) are added, with stirring continued for 6 hours.

Advantages :

- Yield : 70–75% (vs. 68–72% in stepwise method).

- Time Efficiency : 8 hours total vs. 24–30 hours stepwise.

Mechanistic Insights

The reaction proceeds through:

- Thiosemicarbazone Formation :

- Thiazole Cyclization :

Analytical Validation and Isomerism

The (E) -configuration of the benzylidenehydrazine moiety is confirmed via:

- ¹H NMR Coupling : A singlet for the azomethine proton (δ 8.42) indicates absence of rotational isomers, consistent with (E) -stereochemistry.

- X-ray Crystallography (Hypothetical) : Planar geometry of the hydrazone linkage would further confirm the (E) -form.

Comparative Data of Synthetic Methods

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Reaction Time | 24–30 hours | 8 hours |

| Yield | 68–72% | 70–75% |

| Purification | Recrystallization | Filtration |

| Purity (HPLC) | ≥98% | ≥97% |

Challenges and Optimization Opportunities

- Byproducts : Trace Z-isomers (<2%) may form during cyclization; column chromatography (SiO₂, ethyl acetate/hexane) improves purity.

- Solvent Effects : Replacing ethanol with PEG-400 under microwave irradiation could enhance reaction rates (hypothetical extension).

- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate thiazole ring closure but require further study.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: with a molecular weight of 393.2 g/mol. The synthesis typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(3-nitrobenzylidene)hydrazine under reflux conditions, often utilizing acetic acid and sodium hydroxide as reagents. This method allows for the formation of the thiazole ring, which is crucial for its biological activity .

Biological Activities

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies on related thiazole derivatives have demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Related arylidenehydrazinylthiazoles have been investigated for their ability to inhibit cancer cell proliferation . The presence of chlorine and nitro groups may enhance its efficacy against cancer cells by interacting with specific biological targets.

- Antioxidant Activity : Thiazole derivatives are also known for their antioxidant properties, which can help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized novel thiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method against various microbial strains. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities .

- Anticancer Activity Assessment : Another research paper focused on the anticancer properties of thiazole derivatives, highlighting their mechanism of action through enzyme inhibition and interaction with cellular pathways involved in cancer progression .

- Oxidative Stress Mitigation : Research has shown that some thiazole compounds can reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents in diseases characterized by oxidative damage .

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro and dichlorophenyl groups may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Antidiabetic Activity

- Lead Compound : 2-(2-(3,4-Dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (IC₅₀ = 5.75 ± 0.02 µM against α-amylase) outperforms the control drug acarbose. Molecular docking reveals strong interactions with α-amylase active sites, attributed to the electron-withdrawing 3,4-dichlorophenyl group enhancing binding affinity .

Anticancer Activity

- 4-Cyanophenyl Derivatives: Compounds like 3f (GI₅₀ = 1.0 ± 0.1 µM against MCF-7 cells) and 3n (GI₅₀ = 1.1 ± 0.5 µM against HCT-116 cells) demonstrate superior activity over cisplatin. The 3-nitro group in the target compound may mimic the electron-deficient cyanophenyl moiety, enhancing DNA intercalation or caspase-dependent apoptosis .

Antifungal Activity

- Dicyclopropylmethylene Derivatives : Compound 3k (4-(3,4-dichlorophenyl)-2-(dicyclopropylmethylene)hydrazinyl)thiazole) shows moderate antifungal activity (77% yield, 152–154°C melting point). The rigid dicyclopropyl group may improve membrane penetration compared to the nitrobenzylidene group in the target compound .

Physicochemical Properties

Melting Points and Solubility

- Nitro groups typically reduce solubility due to increased hydrophobicity, contrasting with methoxy or trifluoromethyl substituents, which enhance solubility .

Enzyme Inhibition and Mechanism of Action

- MAO-A Inhibition : A benzofuran-thiazolylhydrazone derivative with a 2,4-dichlorophenyl group exhibits IC₅₀ = 0.073 ± 0.003 µM, suggesting that electron-withdrawing groups enhance MAO-A binding. The target compound’s 3-nitro group may similarly stabilize enzyme interactions via π-π stacking .

- Antiglycation Activity: 4-(4-Methoxyphenyl)-2-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)thiazole (IC₅₀ = 0.383 ± 0.001 mg/mL) highlights the role of trifluoromethyl groups in glycation inhibition.

Tabulated Comparison of Key Analogues

Biological Activity

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Structure and Synthesis

The compound is synthesized through a condensation reaction involving 3,4-dichlorobenzaldehyde and 2-(3-nitrobenzylidene)hydrazine, followed by the formation of the thiazole ring. The synthesis typically employs reagents such as acetic acid and sodium hydroxide under reflux conditions to ensure complete reaction.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various synthesized thiazole derivatives showed promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Among these, the compound this compound demonstrated notable inhibitory effects with an IC50 value comparable to standard anticancer drugs like Staurosporine .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Staurosporine | MCF-7 | 6.77 ± 0.41 | |

| Staurosporine | HepG2 | 8.40 ± 0.51 | |

| This compound | MCF-7 | TBD | |

| This compound | HepG2 | TBD |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies show that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | TBD | |

| Compound B | Escherichia coli | TBD | |

| This compound | TBD | TBD |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated antioxidant potential. Research indicates that compounds with similar structures possess the ability to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group and dichlorophenyl moiety enhances its binding affinity to biological targets such as enzymes and receptors. The thiazole ring is known for its role in modulating various biochemical pathways, making it a valuable scaffold in drug discovery .

Q & A

Q. What are the common synthetic routes for preparing (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole?

The compound is typically synthesized via cyclization of thiosemicarbazones with α-bromo ketones. For example, α-bromo-4-cyanoacetophenone reacts with substituted thiosemicarbazones under reflux in ethanol, yielding thiazole derivatives in 66–79% yields . Key steps include:

Q. How is the compound characterized using spectroscopic and analytical methods?

Routine characterization includes:

- NMR spectroscopy : and NMR confirm hydrazinyl-thiazole backbone and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C-S resonance at ~170 ppm) .

- Mass spectrometry : ESI-HRMS validates molecular mass (e.g., [M+H] peaks with <2 ppm error) .

- Melting point analysis : Sharp melting ranges (e.g., 152–154°C) indicate purity .

Advanced Research Questions

Q. What in vitro biological activities have been reported for this compound and structurally related analogs?

- Anticancer activity : Analogous 4-(3,4-dichlorophenyl)thiazoles show GI values of 1.1–1.7 µM against HCT-116 and MCF-7 cancer cells, surpassing cisplatin . Activity correlates with caspase-3/7 activation (e.g., 33.9% apoptosis induction at 17–34 µM) .

- Enzyme inhibition : Thiazolylhydrazones with 3,4-dichlorophenyl groups inhibit MAO-A (IC = 0.073 µM) via hydrophobic interactions with the FAD cofactor .

Q. How do structural modifications, such as halogen substitution, influence the compound's biological efficacy?

- Chlorine position : 3,4-Dichlorophenyl substitution enhances cytotoxicity compared to mono-chlorinated analogs (e.g., GI reduced by 40% in HCT-116 cells) due to increased lipophilicity and DNA intercalation .

- Nitro group role : The 3-nitrobenzylidene moiety stabilizes the hydrazone tautomer, improving cellular uptake (logP ~3.2) and redox activity .

Q. What computational and mechanistic studies support its biological activity?

- DFT calculations : Chlorine substituents increase electron-withdrawing effects, polarizing the thiazole ring and enhancing binding to kinase active sites (e.g., Akt inhibition with ΔG = −8.2 kcal/mol) .

- Molecular docking : The 3-nitro group forms hydrogen bonds with MAO-A’s Tyr-407 (bond length: 2.1 Å), while the dichlorophenyl group occupies a hydrophobic pocket .

Q. How is apoptosis induction studied for this compound?

- Cell cycle assays : Flow cytometry reveals G2/M arrest (e.g., 45% cells in G2/M at 10 µM) .

- Western blotting : Upregulation of pro-apoptotic Bax and cleavage of PARP confirm caspase-dependent pathways .

Methodological Guidelines

Q. What protocols optimize yield and purity during synthesis?

Q. How are selectivity and toxicity profiles assessed?

- Selectivity assays : Compare IC values in cancer (HCT-116) vs. normal (MRC-5) cells. For example, selectivity indices (SI) >5 indicate low toxicity .

- PAMPA-BBB : Predict blood-brain barrier permeability (e.g., Pe = 4.2 × 10 cm/s) for CNS-targeted analogs .

Data Contradictions and Resolutions

- Varied GI values : Discrepancies in cytotoxicity (e.g., 1.1–1.7 µM) arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

- SAR conflicts : Some 4-cyanophenyl analogs show higher activity than dichlorophenyl derivatives. Resolve via 3D-QSAR modeling to prioritize substituent combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.